Vinyl(trifluoromethyl) sulfoxide
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Overview
Description
Vinyl(trifluoromethyl) sulfoxide is a compound that has been studied for its steric and electronic structure . It is considered a potential building block for pharmaceutically and agrochemically relevant products .
Synthesis Analysis
A novel high-yielding approach to trifluoromethyl vinyl sulfoxide from 2-mercaptoethanol and trifluoromethyl iodide has been reported . This compound has demonstrated the ability to react with N-, O-, and S-nucleophiles .Molecular Structure Analysis
Potential functions of internal rotation about the C-S bond in this compound were determined and stationary points were identified by vibrational analysis at the MP2(full)/6-31+G(d), B3PW91/6-31+G(d), and B3PW91/6-311+G(3df,p) levels . Energetically favorable conformations were established, and rotation barriers and molecular geometry parameters were evaluated .Chemical Reactions Analysis
This compound has been used for the first time in high-pressure-mediated 1,3-dipolar cycloaddition reactions with nitrones to synthesize (trifluoromethyl)sulfanyl isoxazolidines . The sulfoxides engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes .Scientific Research Applications
Fluorescent Protein Research
Trifluoromethanesulfinylethene can be used in the research of fluorescent proteins (FPs). FPs have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . The compound’s unique properties could potentially enhance the fluorescence spectra of these proteins, leading to more accurate and diverse research outcomes .
Fluorinated Polymers
The compound is used in the synthesis of fluorinated polymers. These polymers exhibit a unique combination of attributes, including chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties . Trifluoromethanesulfinylethene can contribute to the development of novel fluorinated polymers with enhanced solubility, processability, and structural diversity .
Flexible Electronics
Fluorinated polymers, which can be synthesized using Trifluoromethanesulfinylethene, have been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries . These applications are particularly relevant in the era of flexible and wearable electronics .
Nucleophilic Addition Reactions
Trifluoromethanesulfinylethene has been demonstrated to react with N-, O-, and S-nucleophiles . This reactivity can be harnessed in various chemical reactions and processes, expanding the range of possible compounds that can be synthesized.
Drug Development
Trifluoromethanesulfinylethene can be used in the development of new drugs. Many FDA-approved drugs contain the trifluoromethyl group, which can be introduced into organic compounds of interest using reagents like Trifluoromethanesulfinylethene . This can lead to the development of new drugs with unique pharmacological activities .
Internal Rotation Studies
The compound can be used in studies of internal rotation about the C-S bond . Understanding the potential functions of internal rotation in such compounds can provide valuable insights into their chemical behavior and potential applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(trifluoromethylsulfinyl)ethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWMMZJZQBAVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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